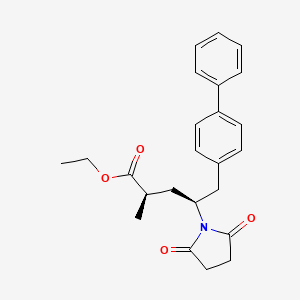

(2R,4S)-5-Biphenyl-4-yl-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (2R,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-5-(4-phenylphenyl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-3-29-24(28)17(2)15-21(25-22(26)13-14-23(25)27)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3/t17-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCICAHPGZDADX-UTKZUKDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,4S)-5-Biphenyl-4-yl-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoic acid ethyl ester, also known by its CAS number 1639970-62-9, is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a detailed overview of its biological activity, including pharmacological properties, metabolic pathways, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.422 g/mol |

| Boiling Point | 581.3 ± 50.0 °C (Predicted) |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate |

| pKa | -1.52 ± 0.20 (Predicted) |

Pharmacological Activity

The compound is primarily studied for its role as an impurity in Valsartan, an angiotensin II receptor antagonist used for treating hypertension. Research indicates that it may exhibit similar pharmacological properties due to structural similarities with active pharmaceutical ingredients (APIs).

Antihypertensive Effects

As a derivative of Valsartan, this compound may contribute to antihypertensive effects by inhibiting the angiotensin II receptor. Studies have shown that related compounds can effectively lower blood pressure in experimental models .

Enzyme Interaction and Selectivity

Recent studies have investigated the interaction of this compound with various enzymes involved in metabolic processes. For instance, Teyssier et al. (2021) explored its derivatives as potential PET imaging agents and found selective binding to enzymes in rat kidney slices, indicating possible applications in diagnostic imaging.

Metabolic Pathways

The metabolic stability and pathways of this compound have been assessed through in vitro studies. Zhang et al. (2001) analyzed the metabolism of structurally similar compounds across different species' liver microsomes, revealing insights into metabolic pathways and the formation of specific metabolites .

Case Studies

Several case studies highlight the biological activity of this compound:

- Valsartan Impurity Analysis : A study by Criscione et al. (1993) identified this compound as an impurity in Valsartan formulations and assessed its pharmacokinetic properties alongside Valsartan .

- PET Imaging Applications : Teyssier et al. (2021) evaluated the potential of derivatives for PET imaging, demonstrating their stability in human plasma and selective enzyme interactions which could enhance imaging techniques for renal function assessment.

- In Vitro Metabolism : Research conducted by Zhang et al. (2001) provided a comprehensive analysis of the metabolic pathways involving this compound, offering valuable data for understanding its pharmacological profile and safety .

Scientific Research Applications

Pharmaceutical Applications

- Impurity in Valsartan :

-

Research Compound :

- As a research compound, it serves as a reference material for studies involving the pharmacological profiles of similar compounds. Its structural characteristics allow researchers to explore its interactions within biological systems, particularly concerning its effects on the cardiovascular system .

- Potential Therapeutic Insights :

Case Studies and Research Findings

Several studies highlight the relevance of this compound in drug development and quality assurance:

- Quality Control in Drug Manufacturing : Research has indicated that impurities like (2R,4S)-5-Biphenyl-4-yl-4-(2,5-dioxopyrrolidin-1-yl)-2-methylpentanoic acid ethyl ester must be quantified during the manufacturing process of Valsartan to meet safety standards set by regulatory bodies such as the FDA .

- Comparative Pharmacokinetics : Studies comparing the pharmacokinetics of Valsartan and its impurities have demonstrated how these compounds can influence drug metabolism and efficacy. Understanding these interactions can lead to improved formulations that maximize therapeutic benefits while minimizing adverse effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs and their distinguishing features are summarized below:

*Estimated molecular formula based on structural analysis.

Key Differences and Implications

Substituent Effects: The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a rigid, planar lactam ring, contrasting with the flexible amino group in 752174-62-2. This rigidity may reduce conformational entropy, favoring binding to structured targets like proteases . The Boc-protected analog (MFCD27955981) serves as a synthetic precursor, enabling controlled deprotection for amino group functionalization .

Stereochemical Specificity :

The (2R,4S) configuration is conserved across analogs, suggesting its importance in maintaining target engagement. For example, inversion at either chiral center could disrupt interactions with enantioselective enzymes or receptors .

Ester vs. Carboxylic Acid : Ethyl ester derivatives generally exhibit higher logP values than their carboxylic acid counterparts, enhancing passive diffusion across biological membranes. However, esterase-mediated hydrolysis in vivo may convert them into active acid forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.